N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
Description
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound featuring a pyridazine ring, a piperidine moiety, and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-21(19,20)13-8-9-4-2-3-7-16(9)12(18)10-5-6-11(17)15-14-10/h5-6,9,13H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWIAFBWBXOKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazine intermediate.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the methanesulfonamide group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s ability to interact with various biological targets makes it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyridazine ring can bind to enzyme active sites, inhibiting their activity. The piperidine moiety may enhance binding affinity through hydrophobic interactions, while the methanesulfonamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid share the pyridazine core and exhibit similar biological activities.
Piperidine Derivatives: Piperidine-based drugs, such as piperidine-4-carboxylic acid, are known for their pharmacological properties.
Methanesulfonamide Derivatives: Compounds like methanesulfonamide itself are used in various chemical reactions and have biological significance.
Uniqueness
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to its combination of a pyridazine ring, a piperidine moiety, and a methanesulfonamide group. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities compared to its individual components or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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